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The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the
structural foundation of numerous therapeutic agents.[1][2] Its structural resemblance to
endogenous purines allows it to effectively interact with a wide range of biological targets,
particularly protein kinases, which are crucial regulators of cellular signaling.[3][4] This has led
to the development of drugs for various diseases, including the anticancer agent Dinaciclib, the
hypnotic Zaleplon, and the anxiolytic Ocinaplon.[5] The therapeutic potential of this heterocyclic
system continues to drive significant research into its synthesis and functionalization.[3][4]

Traditional multi-step syntheses, while effective, often suffer from drawbacks such as high
costs, significant solvent waste, and laborious purification of intermediates. One-pot synthesis
methodologies, particularly multicomponent reactions (MCRs), have emerged as a powerful
and elegant solution.[6] By combining three or more starting materials in a single reaction
vessel, these processes offer substantial advantages in terms of operational simplicity, time
and energy efficiency, and adherence to the principles of green chemistry.[6][7]

This guide provides a comprehensive exploration of modern one-pot strategies for synthesizing
pyrazolo[1,5-a]pyrimidines. As a senior application scientist, the focus is not merely on
procedural steps but on the underlying mechanistic rationale, the causality behind experimental
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choices, and the practical application of these methods in a research and development setting.
We will delve into catalyst selection, the impact of advanced energy sources, and provide
detailed, field-proven protocols for the synthesis of this vital heterocyclic core.

Core Strategy: Three-Component Condensation
Reactions

The most robust and widely adopted one-pot approach for constructing the pyrazolo[1,5-
a]pyrimidine skeleton is the three-component reaction (3-CR) involving a 5-aminopyrazole, a
1,3-bielectrophilic partner, and often a third modulating component like an aldehyde.[3] This
strategy's success lies in its modularity, allowing for the rapid generation of diverse compound
libraries by simply varying the starting materials.

Underlying Mechanism: A Cascade of Bond Formation

The general mechanism proceeds through a well-orchestrated cascade of reactions. While
specific pathways can vary with the chosen reagents, a common sequence involves the initial
formation of a reactive intermediate, followed by a Michael addition and subsequent
intramolecular cyclization.

The diagram below illustrates a generalized pathway for the reaction between a 5-
aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile).

© 2026 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2528600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Generalized mechanism for three-component synthesis.

Causality in Mechanism: The reaction is driven forward by the formation of a stable, aromatic
heterocyclic system. The initial step, often a Knoevenagel condensation between the aldehyde
and the active methylene compound, creates a potent Michael acceptor.[5] The exocyclic
amino group of the 5-aminopyrazole then acts as the nucleophile in a conjugate addition. The
final intramolecular cyclization is facilitated by the proximity of the pyrazole's endocyclic
nitrogen, which attacks a nitrile or carbonyl group, leading to the fused ring system.

Protocol 1: Base-Catalyzed Three-Component Synthesis
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This protocol describes a conventional, thermally driven synthesis, which serves as a baseline
for more advanced methods. The use of a base like potassium hydroxide (KOH) is crucial for
deprotonating the active methylene compound, thereby increasing its nucleophilicity for the
initial condensation with the chalcone (formed in situ or used directly).[5]

Experimental Protocol:

o Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 5-aminopyrazole (1.0 mmol) and a substituted chalcone (1.0 mmol) in
15 mL of dimethylformamide (DMF).

o Catalyst Addition: To the stirred solution, add a catalytic amount of powdered potassium
hydroxide (approx. 0.1 mmol).

o Reaction: Heat the mixture to reflux (approx. 150-155 °C) and monitor the reaction progress
using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

o Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold
water.

« |solation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water,
and then with a small amount of cold ethanol.

 Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or
ethyl acetate) to yield the pure pyrazolo[1,5-a]pyrimidine.

Data Presentation: Representative Yields for Base-Catalyzed Synthesis[5]
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) Chalcone ]
Entry 5-Aminopyrazole . Yield (%)
Substituent (Ar)

3-Phenyl-5-amino-1H-
1 4-Chlorophenyl 85
pyrazole

3-Phenyl-5-amino-1H-
2 4-Methoxyphenyl 88
pyrazole

3-Methyl-5-amino-1H-
3 Phenyl 82
pyrazole

3-Methyl-5-amino-1H- )
4 4-Nitrophenyl 90
pyrazole

Protocol 2: Molecular lodine-Catalyzed Synthesis

Molecular iodine has emerged as a remarkably effective, mild, and metal-free catalyst for
various organic transformations.[8] In the context of pyrazolo[1,5-a]pyrimidine synthesis, iodine
plays a dual role: it acts as a Lewis acid to activate substrates and facilitates the final oxidative
aromatization step, making it a highly efficient catalyst for a one-pot process.[9][10]

Experimental Protocol:

e Reagent Combination: In a 50 mL round-bottom flask, combine the 5-aminopyrazole (1.0
mmol), chalcone (1.2 mmol), and diaryl diselenide (0.5 mmol, for selenylated variants) if
desired.

e Solvent and Catalyst: Add 1,2-dichloroethane (DCE, 3 mL) as the solvent, followed by
molecular iodine (I2) (20 mol%).

» Reaction: Stir the mixture at 80 °C under an air atmosphere (using a balloon is sufficient).
Monitor the reaction by TLC until the starting materials are consumed (typically 8-12 hours).

o Work-up: Cool the reaction to room temperature. Quench the reaction by adding a saturated
agueous solution of Na2S20s3 to remove excess iodine.
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» Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the
organic layers, dry over anhydrous Na=SOa, and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by
column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the
pure product.

Enhancing Efficiency with Advanced Energy
Sources

To overcome the limitations of long reaction times and high temperatures associated with
conventional heating, advanced energy sources like microwave irradiation and ultrasound have
been successfully implemented.[3] These "green” techniques often lead to dramatic rate
accelerations, higher yields, and improved product purity.[1][11]

Microwave-Assisted One-Pot Synthesis (MAOS)

Microwave irradiation provides rapid and uniform heating throughout the reaction volume,
which can significantly accelerate reaction rates and often enables reactions that are sluggish
under conventional heating.[2][3] This efficiency is particularly advantageous for high-
throughput synthesis in drug discovery.

Caption: Workflow for microwave-assisted synthesis.

Experimental Protocol:[2]

Reagent Loading: In a 10 mL microwave process vial, add the -ketonitrile (1.0 mmol),
hydrazine hydrate (1.1 mmol), ethyl acetoacetate (1.1 mmol), and absolute ethanol (2 mL).

o Vessel Sealing: Securely cap the vial.

o Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 150 °C
for 15 minutes with stirring.

o Cooling and Isolation: After the reaction, cool the vial to room temperature. The product
typically precipitates from the solution.
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 Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under
vacuum to obtain the pure pyrazolo[1,5-a]pyrimidinone. No further purification is usually
necessary.

Data Presentation: Microwave vs. Conventional Heating[11]

Entry Method Time Yield (%)
1 Conventional Reflux 4h 75
2 Microwave Irradiation 10 min 92
3 Conventional Reflux 5h 71
4 Microwave Irradiation 12 min 89

Ultrasound-Assisted Synthesis: A Green Approach

Sonochemistry, the application of ultrasound to chemical reactions, provides a mechanical form
of energy transfer through acoustic cavitation—the formation, growth, and implosive collapse of
bubbles in a liquid.[12] This process generates localized hot spots with extreme temperatures
and pressures, enhancing mass transfer and dramatically accelerating reaction rates, often in
environmentally benign solvents like water.[1][13]

Experimental Protocol:[1][13]

» Reagent Suspension: In a thick-walled glass tube, suspend the aminopyrazole (1.0 mmol), a
formylated active proton compound (e.g., 3-oxo-3-phenylpropanenitrile, 1.0 mmol), and
potassium bisulfate (KHSO4, 20 mol%) in an aqueous ethanol solution (10 mL, 1:1 v/v).

» Ultrasonic Irradiation: Place the tube in an ultrasonic cleaning bath, ensuring the liquid level
inside the tube is below the water level in the bath. Irradiate the mixture at a frequency of 40
kHz at 60 °C for 20-30 minutes.

e Reaction Monitoring: Monitor the reaction completion by TLC.

« |solation: Upon completion, cool the mixture. The solid product that precipitates is collected
by filtration.
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 Purification: Wash the solid with water and a small amount of cold ethanol, then dry to afford
the pure product.

Trustworthiness of the Protocol: The use of KHSOa4 provides a solid acid catalyst that is easily
handled and environmentally friendly.[1] Conducting the reaction in aqueous media under
ultrasound significantly reduces the reliance on volatile organic solvents, aligning with green
chemistry principles. This method has been shown to be highly reproducible and scalable.[14]

Conclusion and Future Outlook

One-pot multicomponent syntheses have revolutionized the construction of the pyrazolo[1,5-
a]pyrimidine scaffold. The convergence of classical condensation chemistry with modern
catalytic systems (e.g., molecular iodine) and advanced energy sources (microwaves and
ultrasound) provides researchers with a powerful toolkit for rapid, efficient, and sustainable
synthesis. These methods not only accelerate the discovery of new chemical entities for drug
development but also minimize the environmental footprint of chemical research.

Future research will likely focus on several key areas. The development of novel, highly
efficient, and recyclable catalysts remains a priority. The expansion of the substrate scope to
include more complex and functionally diverse starting materials will enable the creation of
previously inaccessible chemical space. Furthermore, the integration of these one-pot
methodologies into automated flow chemistry systems promises to further enhance throughput
and reproducibility, paving the way for the on-demand synthesis of pyrazolo[1,5-a]pyrimidine
libraries for biological screening.

References

e Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role
as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at:
[Link]

e El-Enany, M. M. et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-
a]pyrimidine derivatives. European Journal of Chemistry, 2, 331-336. Available at: [Link]

e Anonymous (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica
Chemical Engineering. Available at: [Link]

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://pp.bme.hu/ch/article/download/23688/22464/201882
https://scite.ai/reports/ultrasound-assisted-synthesis-of-pyrazolo-1-5-a-pyrimidine-antip-aXNEDDJp
https://pubs.rsc.org/en/content/articlelanding/2024/MD/D4MD00115H
https://www.eurjchem.com/index.php/eurjchem/article/view/308
https://pp.bme.hu/ch/article/view/24188
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2528600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Kaswan, P. et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
Taylor & Francis Online. Available at: [Link]

Bagley, M. C. et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach
under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222-1228.
Available at: [Link]

Anonymous (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using
the.... ResearchGate. Available at: [Link]

Sikdar, A. et al. (2022). 12-Catalyzed three-component synthesis of 3-selenylated
pyrazolo[1,5-a]pyrimidines. New Journal of Chemistry. Available at: [Link]

Kaping, S. et al. (2020). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-
antipyrine hybrids and their anti-inflammatory and anti-cancer activities. European Journal of
Chemistry, 11(1), 68-79. Available at: [Link]

Abdel-Aziz, M. et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel
Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7
Breast Cancer. Drug Development Research. Available at: [Link]

Al-Zaydi, K. M. (2009). SYNTHESIS OF FUSED PYRAZOLOJ[1,5-a]PYRIMIDINE
DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND.
HETEROCYCLES, 78(8), 2003. Available at: [Link]

Kaping, S. et al. (2020). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-
antipyrine hybrids and their anti-inflammatory and anti-cancer activities. Scite.ai. Available at:
[Link]

Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role
as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

Martins, M. A. P. et al. (2025). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under
ultrasound irradiation. Ultrasonics Sonochemistry. Available at: [Link]

Anonymous (n.d.). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-
Diones Empoyed By Agotf. IJCRT.org. Available at: [Link]

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.tandfonline.com/doi/full/10.1080/10426220.2019.1610423
https://www.beilstein-journals.org/bjoc/articles/14/104
https://www.researchgate.net/figure/The-mechanism-for-the-synthesis-of-pyrazolo-15-a-pyrimidines-using-the_fig2_359392172
https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj03738a
https://www.eurjchem.com/index.php/eurjchem/article/view/2153
https://pubmed.ncbi.nlm.nih.gov/39322047/
https://www.heterocycles.jp/newlibrary/downloads/PDF/20703/78/8
https://scite.ai/reports/ultrasound-assisted-synthesis-of-pyrazolo-1-5-a-10.5155/eurjchem.11.1.68-79.2153
https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00115h
https://www.researchgate.net/publication/236124445_Resourceful_synthesis_of_pyrazolo15-apyrimidines_under_ultrasound_irradiation
https://ijcrt.org/papers/IJCRT2207481.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2528600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ganesh, N. Y. (2018). Green synthesis of pyrazolo-pyrimidines by using ionic liquids as
potent EAC receptor antagonists. Longdom Publishing. Available at: [Link]

Wang, L. et al. (2010). lodine catalyzed one-pot multicomponent synthesis of a library of
compounds containing tetrazolo[1,5-a]pyrimidine core. Journal of Combinatorial Chemistry,
12(1), 35-40. Available at: [Link]

Abdelhamid, A. O. et al. (2025). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a
Jpyrimidines, Azolo[3,4- d Jpyridiazines, and Thieno[2,3- b Jpyridines Containing Triazole
Moiety. Journal of Heterocyclic Chemistry. Available at: [Link]

Rovis, T. et al. (2006). Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers. The Journal
of Organic Chemistry, 72(1), 126-133. Available at: [Link]

Kumar, D. et al. (2015). lodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and
Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C—H Bond. The Journal of Organic
Chemistry. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pp.bme.hu [pp.bme.hu]
2. d-nb.info [d-nb.info]

3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase
inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase
inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

5. tandfonline.com [tandfonline.com]
6. ijcrt.org [ijcrt.org]

7. longdom.org [longdom.org]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.longdom.org/proceedings/green-synthesis-of-pyrazolopyrimidines-by-using-ionic-liquids-as-potent-eac-receptor-antagonists-53901.html
https://pubmed.ncbi.nlm.nih.gov/19928795/
https://www.researchgate.net/publication/276281085_Green_One-Pot_Solvent-Free_Synthesis_of_Pyrazolo15-apyrimidines_Azolo34-dpyridiazines_and_Thieno23-bpyridines_Containing_Triazole_Moiety
https://pubs.acs.org/doi/10.1021/jo061805p
https://pubs.acs.org/doi/10.1021/acs.joc.5b00752
https://www.benchchem.com/product/b2528600?utm_src=pdf-custom-synthesis#bc-rfq
https://pp.bme.hu/ch/article/download/23688/22464/201882
https://d-nb.info/1166910660/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://pubs.rsc.org/zh-hans/content/articlelanding/2025/ra/d4ra07556k
https://pubs.rsc.org/zh-hans/content/articlelanding/2025/ra/d4ra07556k
https://www.tandfonline.com/doi/full/10.1080/00397911.2019.1604967
https://www.ijcrt.org/papers/IJCRT2506937.pdf
https://www.longdom.org/proceedings/green-synthesis-of-pyrazolopyrimidines-by-using-ionic-liquids-as-potent-eac-receptor-antagonists-43177.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2528600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

8. lodine catalyzed one-pot multicomponent synthesis of a library of compounds containing
tetrazolo[1,5-a]pyrimidine core - PubMed [pubmed.ncbi.nim.nih.gov]

9. I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines -
New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

10. pubs.acs.org [pubs.acs.org]
11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
12. researchgate.net [researchgate.net]

13. Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their
anti-inflammatory and anti-cancer activities | European Journal of Chemistry [eurjchem.com]

14. scite.ai [scite.ali]

To cite this document: BenchChem. [Introduction: The Significance and Strategic Synthesis
of a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2528600/docs#introduction-the-significance-and-
strategic-synthesis-of-a-privileged-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19950908/
https://pubmed.ncbi.nlm.nih.gov/19950908/
https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05847f
https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05847f
https://pubs.acs.org/doi/10.1021/acs.joc.5b00989
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-09-11686
https://www.researchgate.net/publication/236096315_Resourceful_synthesis_of_pyrazolo15-apyrimidines_under_ultrasound_irradiation
https://eurjchem.com/index.php/eurjchem/article/view/1942
https://eurjchem.com/index.php/eurjchem/article/view/1942
https://scite.ai/reports/ultrasound-assisted-synthesis-of-pyrazolo-1-5-a-pyrimidine-antip-aXNEDDJp
https://www.benchchem.com/product/b2528600/docs#introduction-the-significance-and-strategic-synthesis-of-a-privileged-scaffold
https://www.benchchem.com/product/b2528600/docs#introduction-the-significance-and-strategic-synthesis-of-a-privileged-scaffold
https://www.benchchem.com/product/b2528600/docs#introduction-the-significance-and-strategic-synthesis-of-a-privileged-scaffold
https://www.benchchem.com/product/b2528600/docs#introduction-the-significance-and-strategic-synthesis-of-a-privileged-scaffold
https://www.benchchem.com/product/b2528600?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2528600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2528600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

